

Commercial suppliers of (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

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Compound of Interest

Compound Name: (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

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An In-depth Technical Guide to **(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate**: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a protected derivative of trans-4-hydroxy-L-proline, a non-essential amino acid notable for its unique cyclic structure that imparts significant conformational rigidity to peptides and proteins. This constrained molecular scaffold is of high value in medicinal chemistry and drug development. The benzyl protecting groups on both the amine (N1) and the carboxylic acid (C2) functionalities render the molecule suitable as a chiral building block for complex organic synthesis, particularly in the construction of peptide mimetics and pharmacologically active agents.

Hydroxyproline derivatives are crucial components in a variety of bioactive molecules, including carbapenem antibiotics and angiotensin-converting enzyme (ACE) inhibitors.^[1] More recently, they have gained prominence in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.^[2] This guide provides an overview of the commercial suppliers, a representative synthesis protocol, and the key applications of this versatile synthetic intermediate for researchers and drug development professionals.

Commercial Suppliers

A variety of chemical suppliers offer **(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate** and its closely related analogs. The table below summarizes key information from several vendors. Researchers are advised to consult the suppliers directly for the most current pricing, availability, and detailed specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Notes
AbacipharmTech	(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate	13500-53-3	C ₂₀ H ₂₁ NO ₅	Not specified	Catalog: SH103378.[3]
Sigma-Aldrich	(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide	915205-76-4	C ₁₉ H ₂₂ N ₂ O ₂	≥99% (HPLC)	A related amide derivative.[1]
ChemShuttle	(2S,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid	13504-85-3	C ₁₃ H ₁₅ NO ₅	≥95%	A mono-benzyl protected analog.[2]
BLDpharm	Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride	62147-27-7	C ₁₂ H ₁₆ ClNO ₃	Not specified	A related ester, N-unprotected.[4]

Synthetic Protocols

The synthesis of **(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate** typically starts from commercially available (2S,4R)-4-hydroxy-L-proline. The general strategy involves the protection of the secondary amine and the esterification of the carboxylic acid. While a direct protocol for the dibenzyl ester is not readily available in peer-reviewed literature, a detailed procedure for a related methyl ester provides a reliable template.[5] The benzylation of the carboxylic acid would follow standard esterification procedures.

Representative Synthesis of a Protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivative[5]

This protocol describes the synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine, which can be adapted for the preparation of the dibenzyl ester by using benzyl alcohol in the esterification step.

Step 1: Esterification of N-Cbz-4-hydroxy-L-proline

- To a solution of methanol (500 ml), add concentrated sulfuric acid (10 ml) while maintaining the temperature below 30°C.
- Add (2S,4R)-1-benzyloxycarbonyl-2-carboxy-4-hydroxypyrrolidine (100 g) to the acidic methanol solution.
- Heat the resulting mixture under reflux for 4 hours to drive the esterification.
- Cool the mixture to below 10°C and neutralize the acid by adding triethylamine (63 ml).
- Remove the solvent by evaporation in vacuo, ensuring the bath temperature does not exceed 40°C, to yield a syrup of the crude methyl ester.

Step 2: Work-up and Purification

- To the resulting syrup, add tetrahydrofuran (100 ml) and toluene (200 ml) and evaporate the solvents in vacuo. Repeat this procedure to ensure complete removal of residual water and other volatile impurities.

- The final product is (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine.

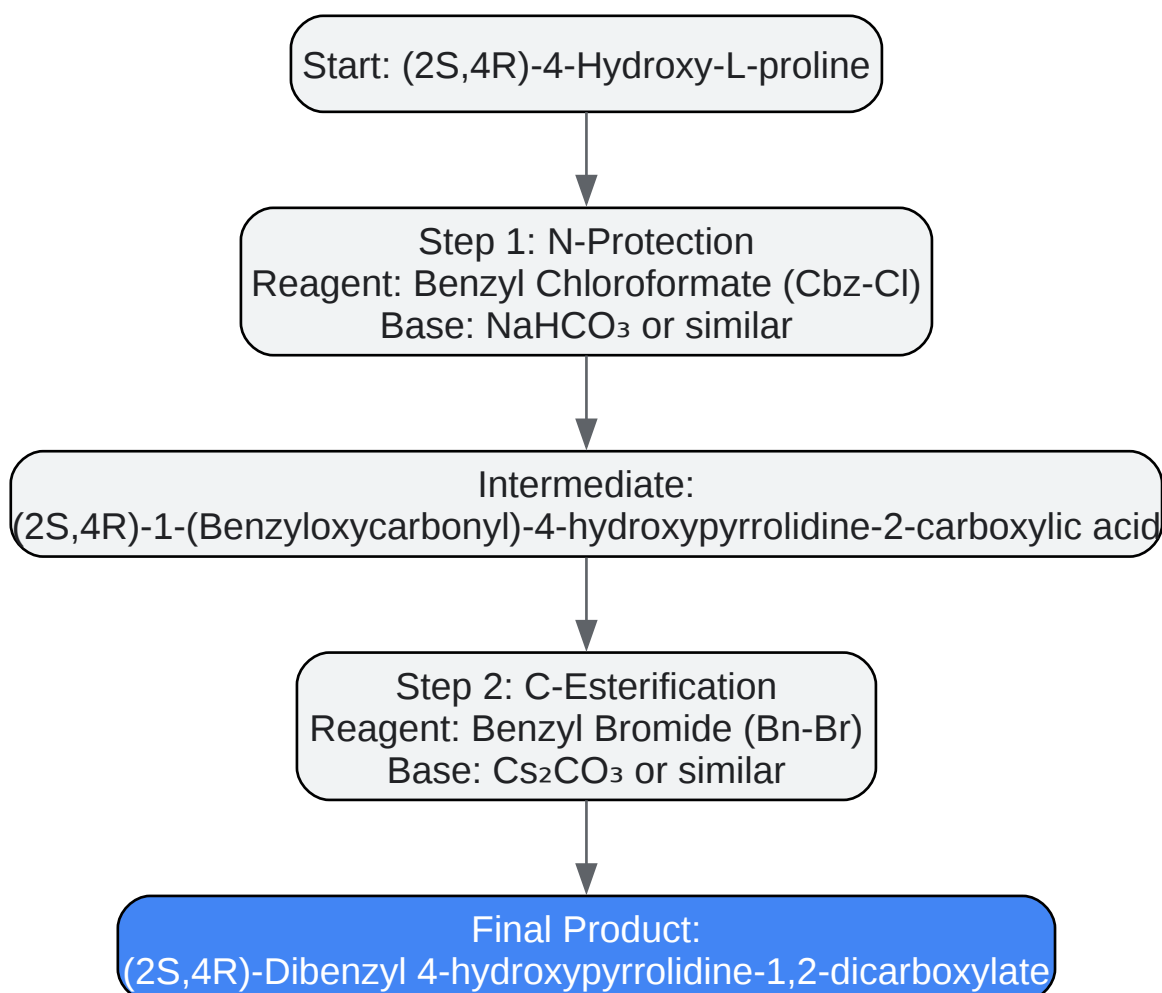
Note: To synthesize the target dibenzyl compound, the esterification step would be modified, for instance, by using benzyl bromide and a suitable base, or by using benzyl alcohol under Fischer esterification conditions.

Experimental and Application Workflows

The primary utility of **(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate** is as a constrained amino acid building block in Solid-Phase Peptide Synthesis (SPPS) and as a chiral scaffold in medicinal chemistry.

General Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of the title compound starting from 4-hydroxy-L-proline.

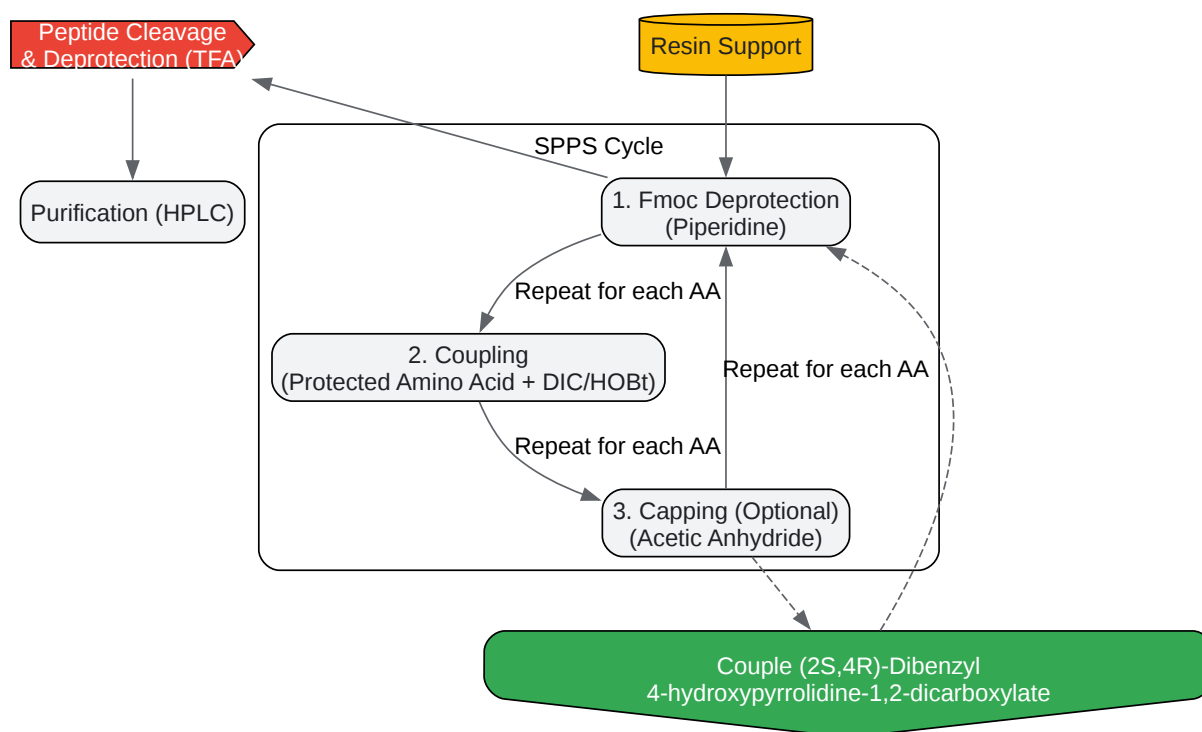


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Caption: General synthesis pathway for **(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate**.

Application in Solid-Phase Peptide Synthesis (SPPS)

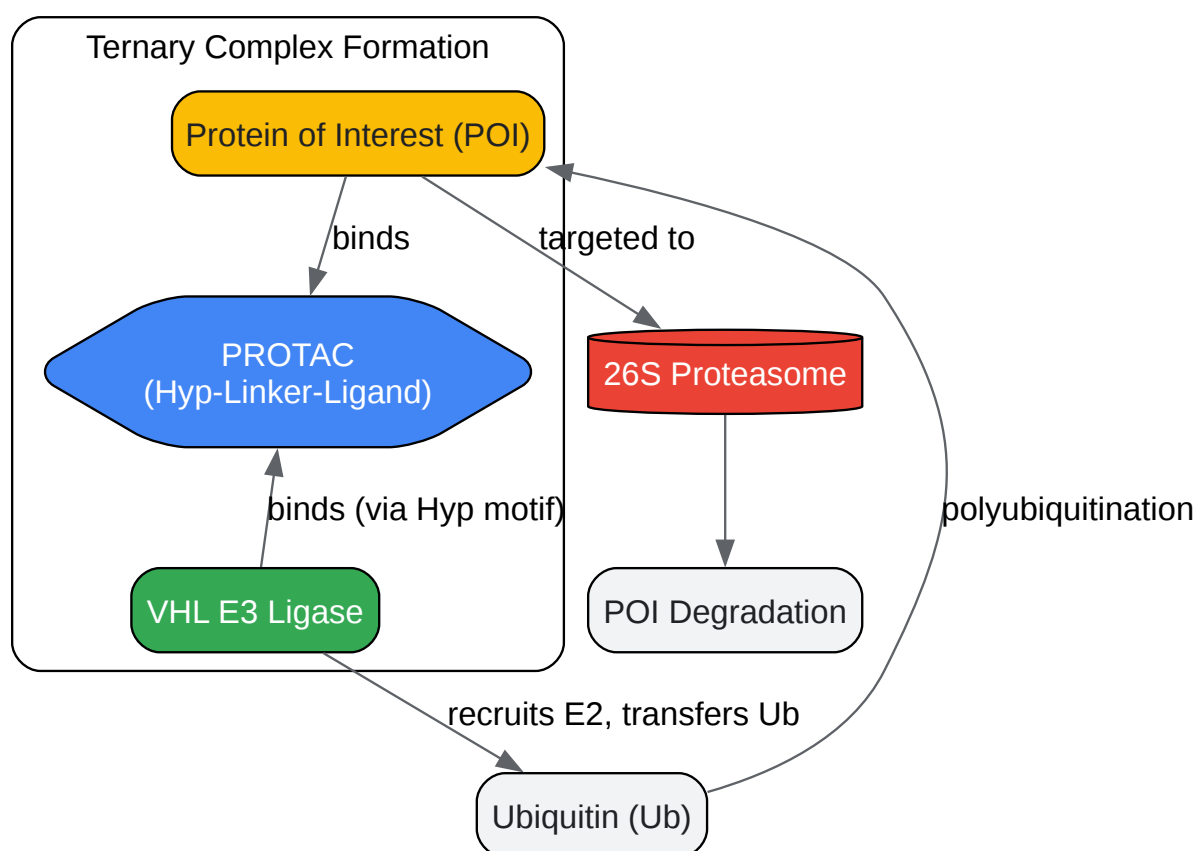
This protected amino acid can be incorporated into a peptide sequence. The Cbz protecting group is typically removed using hydrogenolysis, making it orthogonal to the Fmoc/tBu strategy common in SPPS.

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Caption: Workflow for incorporating the title compound into a peptide sequence via SPPS.

Role in Signaling Pathways: VHL-Mediated Protein Degradation

A key application of 4-hydroxyproline derivatives is in the design of PROTACs. The hydroxyproline core mimics the post-translationally modified Hypoxia-Inducible Factor 1-alpha (HIF-1 α), allowing it to be recognized and bound by the VHL E3 ligase. This interaction is central to hijacking the ubiquitin-proteasome system for targeted protein degradation.[2]



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Caption: Role of the hydroxyproline (Hyp) motif in VHL-recruiting PROTACs for protein degradation.

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